Sennidine B
Sennidine B
Sennidin b belongs to the class of organic compounds known as anthracenecarboxylic acids. These are organic compounds containing a carboxylic acid group attached to an anthracene ring system. Sennidin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sennidin b is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
517-44-2
VCID:
VC0190397
InChI:
InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+
SMILES:
Molecular Formula:
C30H18O10
Molecular Weight:
538.5 g/mol
Sennidine B
CAS No.: 517-44-2
Natural Products
VCID: VC0190397
Molecular Formula: C30H18O10
Molecular Weight: 538.5 g/mol
CAS No. | 517-44-2 |
---|---|
Product Name | Sennidine B |
Molecular Formula | C30H18O10 |
Molecular Weight | 538.5 g/mol |
IUPAC Name | (9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid |
Standard InChI | InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+ |
Standard InChIKey | JPMRHWLJLNKRTJ-SZPZYZBQSA-N |
Isomeric SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
Canonical SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
Physical Description | Solid |
Description | Sennidin b belongs to the class of organic compounds known as anthracenecarboxylic acids. These are organic compounds containing a carboxylic acid group attached to an anthracene ring system. Sennidin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sennidin b is primarily located in the membrane (predicted from logP). |
Synonyms | dihydroxydianthrone dihydroxydianthrone, (R*,S*)-isomer sennidin A sennidin B sennidine A |
PubChem Compound | 10459879 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume